molecular formula C8H14O4 B2941644 Methyl 2-(4-hydroxyoxan-2-yl)acetate CAS No. 2260932-67-8

Methyl 2-(4-hydroxyoxan-2-yl)acetate

Cat. No. B2941644
CAS RN: 2260932-67-8
M. Wt: 174.196
InChI Key: DXXXGONPJOBGMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-hydroxyoxan-2-yl)acetate, also known as MHOA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. MHOA is a derivative of the naturally occurring sugar, xylose, and has been synthesized through various methods. In

Scientific Research Applications

Oxidative Stress and Lipid Peroxidation

Methyl 2-(4-hydroxyoxan-2-yl)acetate, due to its structural similarity to lipid peroxidation products, may be relevant in studies related to oxidative stress and lipid peroxidation. Lipid peroxidation leads to the formation of reactive aldehydes like 4-Hydroxy-2-nonenal (HNE), which are critical in various physiological and pathological processes. HNE is a product of phospholipid peroxidation and is known for its reactivity and cytotoxicity. It forms through several radical-dependent oxidative routes and can be metabolized in tissues through various pathways. The formation of HNE-adducts to proteins, detected in inflammatory situations such as atherosclerotic lesions, is significant for understanding the interactions with redox-sensitive cell signaling proteins and the modulation of their activities in physiological or disease states (Spickett, 2013).

Enzymatic Hydrolysis in Drug Synthesis

Enzymatic hydrolysis plays a pivotal role in the synthesis of pharmaceutical compounds. For instance, the final production step of a prototype anti-asthma drug involved the enzymatic hydrolysis of the methyl ester. This process utilized a three-phase system incorporating a solid biocatalyst, an organic solvent phase, and an aqueous phase. The optimization of reaction conditions through experimental design techniques highlighted the potential of enzymatic hydrolysis for synthesizing desired pharmaceutical products, showcasing the broader applicability of compounds like Methyl 2-(4-hydroxyoxan-2-yl)acetate in drug synthesis (Bevilaqua et al., 2004).

Natural Product Synthesis and Antimicrobial Activity

Natural product synthesis, especially from fungal sources like Curvularia lunata, leads to compounds with potential antimicrobial activity. Phenylacetic acid derivatives and compounds like 4-epiradicinol have been isolated and studied for their antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. This indicates the role of structurally similar compounds in the development of new antimicrobial agents (Varma et al., 2006).

Food Chemistry and Toxicology

In the field of food chemistry, understanding the formation and effects of reactive compounds like Methylglyoxal (MG) is essential. MG, a highly reactive alpha-oxoaldehyde, modifies proteins to form advanced glycation end products associated with diabetes and neurodegenerative diseases. Studies on MG and its derivatives, including their formation during food processing and their biological effects, are crucial for nutritional science and toxicology (Nemet et al., 2006).

properties

IUPAC Name

methyl 2-(4-hydroxyoxan-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-11-8(10)5-7-4-6(9)2-3-12-7/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXXGONPJOBGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC(CCO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-hydroxyoxan-2-yl)acetate

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